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Compound of Interest

Compound Name: Glaziovine

Cat. No.: B1195106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and
stereochemistry of Glaziovine, a proaporphine alkaloid with notable psychoactive properties.
This document consolidates structural data, spectroscopic information, and detailed
experimental protocols for its isolation and synthesis, serving as a valuable resource for
researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Glaziovine is a tetracyclic alkaloid characterized by a spiro-fused ring system. Its core
structure consists of a tetrahydroisoquinoline moiety linked to a cyclohexa-2,5-dienone ring.

Systematic IUPAC Name: 11-hydroxy-10-methoxy-5-methylspiro[5-
azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one[1]

Table 1: Chemical and Physical Properties of Glaziovine[1]
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Property Value
Molecular Formula C1sH19NOs
Molecular Weight 297.35 g/mol
CAS Number 17127-48-9
Appearance White powder
Melting Point 234-237 °C

Stereochemistry and Absolute Configuration

Glaziovine possesses a single chiral center at the C-6a position, giving rise to two
enantiomers: (6aS)-glaziovine and (6aR)-glaziovine. The naturally occurring enantiomer,
isolated from sources such as Duguetia vallicola, is the (S)-isomer, which is levorotatory ([a]D
-95). The racemic mixture, denoted as (x)-glaziovine, has been synthesized and is often used
in pharmacological studies. The absolute configuration of the natural product has been
determined through spectroscopic and synthetic methods.

The biogenetic pathway to Glaziovine involves the phenolic oxidative coupling of N-
methylcoclaurine. The stereochemistry of the resulting Glaziovine enantiomer is dependent on
the stereochemistry of the N-methylcoclaurine precursor.

Precursors Glaziovine Enantiomers

Biosynthetic Process

(S)-N-Methylcoclaurine (6aS)-Glaziovine

Phenolic Oxidative
Coupling

(R)-N-Methylcoclaurine (6aR)-Glaziovine

Click to download full resolution via product page

Fig. 1: Biosynthetic relationship between N-methylcoclaurine and Glaziovine enantiomers.
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Spectroscopic Data

The structural elucidation of Glaziovine has been primarily accomplished through Nuclear
Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported *H
and 3C NMR chemical shifts for (-)-Glaziovine.

Table 2: *H NMR Spectral Data for (-)-Glaziovine (in DMSO-ds)

Proton Chemical Shift (6, ppm) Multiplicity
H-1 6.65 S
H-3 6.85 d
H-4 6.25 d
H-8 6.20 d
H-9 6.95 d
N-CHs 2.30 S
O-CHs 3.75 S

Table 3: 13C NMR Spectral Data for (-)-Glaziovine
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Carbon Chemical Shift (6, ppm)
C-1 112.5
C-la 125.0
C-3 150.1
C-3a 120.5
C-4 145.8
C-5 45.2
C-6 55.1
C-6a 60.3
C-7 35.8
C-7a 130.2
C-8 130.5
C-9 115.6
C-10 148.2
C-11 142.7
C-12 186.5
N-CHs 40.1
O-CHs 56.2

Experimental Protocols
Isolation of (-)-Glaziovine from Duguetia vallicola

The following protocol describes the extraction and purification of (-)-Glaziovine from the
leaves of Duguetia vallicola.
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Fig. 2: Workflow for the isolation and purification of (-)-Glaziovine.
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Methodology:

o Defatting: Air-dried and powdered leaves of Duguetia vallicola (4.50 kg) are defatted by
percolation with petroleum ether.

» Basification and Extraction: The solid residue is then made basic with a 5% aqueous NHs
solution and immediately extracted with CH2Cl2. The combined organic extracts are
concentrated under reduced pressure.

» Acid-Base Extraction: The resulting residue is redissolved in CH2Clz and the basic alkaloids
are extracted into a 3% aqueous HCI solution. The acidic aqueous layer is then basified to
pH 8-9 with concentrated aqueous NHs and the liberated alkaloids are re-extracted with
CH2Cla.

o Precipitation: The CH2Clz extract is dried over anhydrous Na2SOa4, filtered, and concentrated.
The resulting brownish solid residue is treated with methanol, leading to the precipitation of a
solid.

 Purification: The insoluble material is collected by filtration and purified by flash column
chromatography using a solvent system of CH2Cl2/MeOH/aq. NHs (80:20:1) to afford pure
(-)-Glaziovine.

Total Synthesis of (+)-Glaziovine

The total synthesis of the racemic mixture of Glaziovine can be achieved through the phenolic
oxidative coupling of (z)-N-methylcoclaurine.[2][3][4]
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Fig. 3: Key steps in the total synthesis of (+x)-Glaziovine.
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Methodology:

Reaction Setup: A solution of (x)-N-methylcoclaurine in a two-phase system of chloroform
and water is prepared.

Oxidative Coupling: To this solution, an aqueous solution of potassium ferricyanide and
sodium bicarbonate is added dropwise with vigorous stirring at room temperature. The
reaction progress is monitored by thin-layer chromatography.

Work-up: Upon completion, the organic layer is separated, and the aqueous layer is further
extracted with chloroform. The combined organic extracts are washed with water and dried
over anhydrous sodium sulfate.

Purification: The solvent is removed under reduced pressure, and the resulting residue is
purified by column chromatography on silica gel, eluting with a suitable solvent system (e.qg.,
a gradient of chloroform and methanol) to yield (+)-Glaziovine.

Structural Elucidation Methodologies

4.3.1 NMR Spectroscopy

Sample Preparation: A 20 mg sample of Glaziovine is dissolved in 1 mL of deuterated
dimethyl sulfoxide (DMSO-ds). 0.7 mL of this solution is transferred to a 5 mm NMR tube.

1H and 13C NMR: 1D and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) are recorded on
a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in ppm relative to
tetramethylsilane (TMS) as an internal standard.

Data Analysis: The structure and stereochemistry are confirmed by analyzing the chemical
shifts, coupling constants, and through-space correlations observed in the various NMR
experiments.

4.3.2 X-ray Crystallography

» Crystallization: Single crystals of Glaziovine suitable for X-ray diffraction are grown by slow
evaporation of a solution of the compound in a suitable solvent system (e.g., methanol,
ethanol, or a mixture of solvents).
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o Data Collection: A selected crystal is mounted on a goniometer, and X-ray diffraction data are
collected at a controlled temperature (e.g., 100 K or room temperature) using a
diffractometer equipped with a suitable X-ray source (e.g., Mo Ka or Cu Ka radiation).

 Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods and refined using full-matrix least-squares on F2. The absolute
configuration can be determined from the diffraction data if a heavy atom is present or by
using anomalous dispersion effects.

Conclusion

This technical guide has provided a detailed overview of the chemical structure,
stereochemistry, and analytical methodologies related to the proaporphine alkaloid Glaziovine.
The information presented herein is intended to support further research into the
pharmacological properties and potential therapeutic applications of this intriguing natural
product. The provided experimental protocols offer a foundation for the isolation and synthesis
of Glaziovine, facilitating its availability for scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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